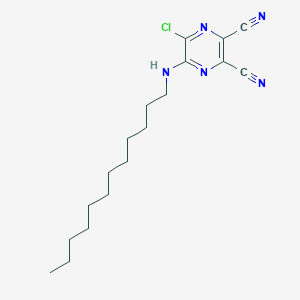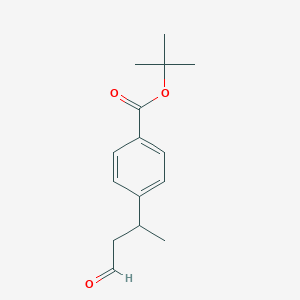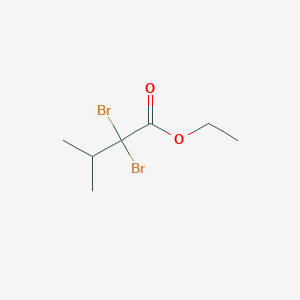
Butanoic acid, 2,2-dibromo-3-methyl-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanoic acid, 2,2-dibromo-3-methyl-, ethyl ester is an organic compound with the molecular formula C7H12Br2O2 It is a derivative of butanoic acid, where the hydrogen atoms at the 2 and 3 positions are replaced by bromine atoms, and the carboxylic acid group is esterified with ethanol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2,2-dibromo-3-methyl-, ethyl ester typically involves the bromination of 3-methylbutanoic acid followed by esterification with ethanol. The bromination reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The esterification step is typically catalyzed by sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) to drive the reaction to completion.
化学反応の分析
Types of Reactions
Butanoic acid, 2,2-dibromo-3-methyl-, ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to the corresponding butanoic acid derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol in the presence of aqueous acid or base.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Major Products Formed
Substitution: Formation of 2,2-dihydroxy-3-methylbutanoic acid or 2,2-diamino-3-methylbutanoic acid.
Reduction: Formation of 3-methylbutanoic acid.
Hydrolysis: Formation of 2,2-dibromo-3-methylbutanoic acid and ethanol.
科学的研究の応用
Butanoic acid, 2,2-dibromo-3-methyl-, ethyl ester has several applications in scientific research:
Biology: Studied for its potential antimicrobial properties due to the presence of bromine atoms.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced biological activity.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex organic compounds.
作用機序
The mechanism of action of butanoic acid, 2,2-dibromo-3-methyl-, ethyl ester involves the interaction of its bromine atoms with biological molecules. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the inhibition of enzymatic activity and disruption of cellular processes. The ester group can also undergo hydrolysis, releasing butanoic acid derivatives that may further interact with cellular targets.
類似化合物との比較
Butanoic acid, 2,2-dibromo-3-methyl-, ethyl ester can be compared with other similar compounds such as:
Butanoic acid, 2,3-dibromo-, ethyl ester: Similar in structure but with bromine atoms at different positions, leading to different reactivity and applications.
Butanoic acid, 2-methyl-, ethyl ester: Lacks bromine atoms, resulting in different chemical properties and uses.
Butanoic acid, 3-methyl-, ethyl ester: Similar ester group but different substitution pattern on the carbon chain.
特性
CAS番号 |
404392-16-1 |
|---|---|
分子式 |
C7H12Br2O2 |
分子量 |
287.98 g/mol |
IUPAC名 |
ethyl 2,2-dibromo-3-methylbutanoate |
InChI |
InChI=1S/C7H12Br2O2/c1-4-11-6(10)7(8,9)5(2)3/h5H,4H2,1-3H3 |
InChIキー |
PNEWKVGPQWYFPZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(C)C)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{3-[(Pent-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14237106.png)
![2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14237113.png)
![4,4'-[(4-Aminophenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14237114.png)
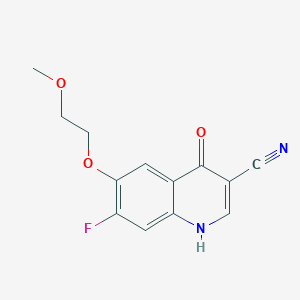
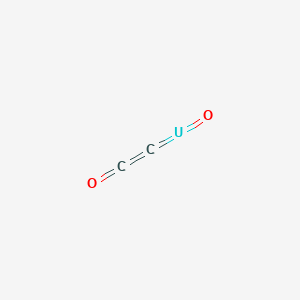
![4-Chloro-2-fluoro-1-({4-[(2R)-2-phenylpropyl]phenyl}ethynyl)benzene](/img/structure/B14237132.png)
![N-[2-(Methylsulfanyl)phenyl]-2-sulfanylacetamide](/img/structure/B14237133.png)
![3-[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid](/img/structure/B14237142.png)
![6,9-Dioxa-3,12-dithiabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14237146.png)
![N'-cyclohexyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14237155.png)
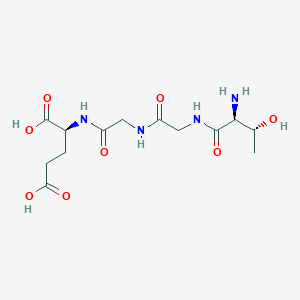
![9,10-Anthracenedione, 1,8-bis[(phenylmethyl)amino]-](/img/structure/B14237166.png)
